(+)-Sparteine (sulfate pentahydrate)
Overview
Description
(+)-Sparteine (sulfate pentahydrate): is a quinolizidine alkaloid derived from the plant species Cytisus scoparius and Lupinus mutabilis. It is known for its role as a sodium channel blocker and has been used historically as an antiarrhythmic agent. it is not currently approved for human use due to safety concerns .
Preparation Methods
Synthetic Routes and Reaction Conditions: : (+)-Sparteine (sulfate pentahydrate) can be synthesized from the leaves and stems of Lupinus montanus. The process involves the extraction of sparteine, which is then converted to sparteine sulphate using ammonium hydroxide and sulfuric acid . The gas chromatography-mass spectrometry (GC-MS) analysis confirms the purity and structure of the synthesized compound .
Industrial Production Methods: : The industrial production of sparteine sulphate focuses on sustainable practices. The leaves and stems of Lupinus montanus are collected, and the extraction process is optimized to minimize environmental impact. The use of technical-grade reagents ensures the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: : (+)-Sparteine (sulfate pentahydrate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure, leading to different pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, altering its chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: : The major products formed from these reactions include various sparteine derivatives, which can have different pharmacological and chemical properties .
Scientific Research Applications
Chemistry: : (+)-Sparteine (sulfate pentahydrate) is used as a chiral ligand in asymmetric synthesis, particularly in reactions involving organolithium reagents .
Biology: : It has been studied for its potential anticonvulsant properties, showing promise in reducing seizure activity in animal models .
Medicine: : Although not approved for human use, sparteine sulphate has been investigated for its antiarrhythmic properties and potential use in treating epilepsy .
Industry: : In the industrial sector, sparteine sulphate is used in the synthesis of various chemical compounds, serving as a building block for more complex molecules .
Mechanism of Action
(+)-Sparteine (sulfate pentahydrate) exerts its effects primarily by blocking sodium channels, which affects the electrical activity of cells. This mechanism is crucial for its antiarrhythmic and anticonvulsant properties. The compound interacts with the M2 and M4 subtypes of muscarinic acetylcholine receptors, which may contribute to its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Lupanine: Another quinolizidine alkaloid with similar pharmacological properties.
Hydroxylupanine: A derivative of lupanine with additional hydroxyl groups.
Pachycarpine: A related alkaloid with similar chemical structure and effects.
Uniqueness: : (+)-Sparteine (sulfate pentahydrate) is unique due to its specific interaction with sodium channels and muscarinic acetylcholine receptors. Its role as a chiral ligand in asymmetric synthesis also sets it apart from other similar compounds .
Properties
IUPAC Name |
(1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid;pentahydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2.H2O4S.5H2O/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4;;;;;/h12-15H,1-11H2;(H2,1,2,3,4);5*1H2/t12-,13-,14-,15+;;;;;;/m1....../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSDDGBLIALDPB-HTZKOJAYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4.O.O.O.O.O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4.O.O.O.O.O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H38N2O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977192 | |
Record name | Sulfuric acid--sparteine--water (1/1/5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6160-12-9, 299-39-8 | |
Record name | Sulfuric acid--sparteine--water (1/1/5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sparteine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadecane sulfuric acid pentahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.